molecular formula C17H26FNO2S B6701658 N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine

N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine

Cat. No.: B6701658
M. Wt: 327.5 g/mol
InChI Key: NLYMZKJXYJDHJK-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO2S/c1-17(2,3)10-16(14-4-6-15(18)7-5-14)19-11-13-8-9-22(20,21)12-13/h4-7,13,16,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYMZKJXYJDHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)F)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,1-dioxothiolane with a suitable amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. Solvent selection and purification methods are also critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives .

Scientific Research Applications

N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dioxothiolane and fluorophenyl groups, such as:

Uniqueness

What sets N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the dioxothiolan ring and the fluorophenyl group contributes to its stability and reactivity, making it a valuable compound for various applications .

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